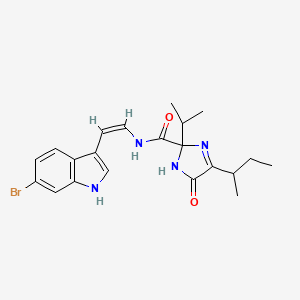
Kottamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kottamide B, also known as this compound, is a useful research compound. Its molecular formula is C21H25BrN4O2 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
1. Antimicrobial Activity
Kottamide B has shown promising antimicrobial properties, particularly against pathogenic bacteria. Studies indicate that it exhibits inhibitory effects on biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound's ability to disrupt quorum sensing mechanisms in bacteria makes it a candidate for developing new antimicrobial therapies .
2. Anticancer Potential
Recent research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of apoptotic pathways. Further investigations are needed to elucidate its efficacy against various cancer cell lines .
3. Antioxidant Activity
The antioxidant properties of this compound have been explored, with findings suggesting that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various chemical methods, including total synthesis strategies that allow for the production of analogs with enhanced biological activity. Research has focused on modifying its structure to improve its pharmacological properties while maintaining its core functional characteristics .
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Total Synthesis | 15-20 | Involves multiple steps; yields can vary based on reaction conditions. |
| Semi-synthesis | 30-40 | Derivatives synthesized from natural sources show improved activity. |
Case Studies
Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
In a study assessing the biofilm inhibitory activity of this compound, researchers found that the compound effectively reduced biofilm formation by disrupting bacterial communication pathways. The study highlighted this compound's potential as a lead compound for developing new treatments against drug-resistant bacterial infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed significant apoptosis induction at low micromolar concentrations. The study provided insights into the molecular mechanisms involved, suggesting that this compound may activate caspase pathways leading to programmed cell death .
Propriétés
Formule moléculaire |
C21H25BrN4O2 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |
Clé InChI |
BYSHQQIXWYAENH-HJWRWDBZSA-N |
SMILES isomérique |
CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=CC(=C3)Br |
SMILES canonique |
CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br |
Synonymes |
kottamide B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















